molecular formula C19H23NO5S B5199812 Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B5199812
M. Wt: 377.5 g/mol
InChI Key: ZVSHDDOREBUPHK-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C21H25NO5S. This compound is notable for its unique structure, which includes a thiophene ring substituted with various functional groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the ethyl ester and the methoxyphenoxy group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate include:

  • Ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • ET 2-((2-(4-methoxyphenoxy)propanoyl)amino)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

What sets this compound apart is its specific substitution pattern on the thiophene ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research settings where specific interactions and reactions are desired.

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-6-24-19(22)16-11(2)13(4)26-18(16)20-17(21)12(3)25-15-9-7-14(23-5)8-10-15/h7-10,12H,6H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSHDDOREBUPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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